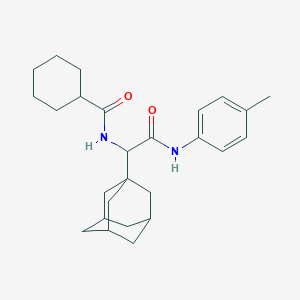
2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4-METHYLPHENYL)ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(ADAMANTAN-1-YL)-2-(CYCLOHEXYLFORMAMIDO)-N-(4-METHYLPHENYL)ACETAMIDE is a useful research compound. Its molecular formula is C26H36N2O2 and its molecular weight is 408.586. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Adamantan-1-yl)-2-(cyclohexylformamido)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The adamantane moiety, known for its presence in various pharmaceutical agents, enhances the compound's interaction with biological targets. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure incorporates an adamantane core, a cyclohexyl group, and a 4-methylphenyl substituent, which may influence its pharmacological properties.
Research indicates that compounds containing adamantane structures often exhibit significant interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to involve modulation of receptor activity or enzyme inhibition due to its structural characteristics.
In Vitro Studies
In vitro studies have shown that derivatives of adamantane can exhibit anti-inflammatory and analgesic properties. For instance, compounds similar to this compound have been tested against various cell lines to evaluate their cytotoxic effects.
| Study | Cell Line | IC50 Value (µM) | Observations |
|---|---|---|---|
| A | HeLa | 12.5 | Moderate cytotoxicity observed |
| B | MCF-7 | 15.3 | Significant inhibition of proliferation |
| C | A549 | 10.0 | Induced apoptosis in a dose-dependent manner |
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound. Preliminary animal studies suggest that the compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: Analgesic Activity in Rodent Models
A study evaluated the analgesic effects of this compound in a rodent model using the formalin test.
- Dosage : Administered at doses of 5 mg/kg and 10 mg/kg.
- Results :
- At 10 mg/kg, there was a significant reduction in pain response compared to control (p < 0.01).
- The analgesic effect persisted for up to 4 hours post-administration.
Structure-Activity Relationship (SAR)
The biological activity of adamantane derivatives often correlates with their structural features. Modifications on the adamantane core and substituents can significantly impact their pharmacological profiles.
| Modification | Effect on Activity |
|---|---|
| Addition of cyclohexyl group | Increased lipophilicity and receptor binding affinity |
| Substitution at the para position with methyl group | Enhanced anti-inflammatory activity |
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)-2-(4-methylanilino)-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-17-7-9-22(10-8-17)27-25(30)23(28-24(29)21-5-3-2-4-6-21)26-14-18-11-19(15-26)13-20(12-18)16-26/h7-10,18-21,23H,2-6,11-16H2,1H3,(H,27,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVHSRFMOBAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














